2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid is a complex organic compound with a molecular formula of C17H16ClNO4S This compound is characterized by the presence of a chloropropenyl group, a methylphenyl sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroprop-2-en-1-yl sulfone with 4-methylphenyl sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzoic acid under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroprop-2-en-1-yl phenyl sulfone
- 2-Chloroprop-2-en-1-yl methyl sulfone
- 4-Methylphenyl sulfonyl chloride
Uniqueness
Compared to similar compounds, 2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the chloropropenyl and benzoic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
29247-71-0 |
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Molecular Formula |
C17H16ClNO4S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
2-[2-chloroprop-2-enyl-(4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4S/c1-12-7-9-14(10-8-12)24(22,23)19(11-13(2)18)16-6-4-3-5-15(16)17(20)21/h3-10H,2,11H2,1H3,(H,20,21) |
InChI Key |
KQTCMVGXIBTFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=C)Cl)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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